Bienvenue dans la boutique en ligne BenchChem!

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Physicochemical profiling Lipophilicity Structure-Activity Relationships

(E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid (CAS 2098157-13-0) is a synthetic small molecule with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol. It belongs to the class of 4-oxobut-2-enoic acid piperazine derivatives, characterized by an α,β-unsaturated carboxylic acid (fumaric acid monoamide) motif linked to an N-(2-methoxyethyl)piperazine moiety.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 2098157-13-0
Cat. No. B1490934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
CAS2098157-13-0
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOCCN1CCN(CC1)C(=O)C=CC(=O)O
InChIInChI=1S/C11H18N2O4/c1-17-9-8-12-4-6-13(7-5-12)10(14)2-3-11(15)16/h2-3H,4-9H2,1H3,(H,15,16)/b3-2+
InChIKeyDTQLFBIAKXPJBA-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid (CAS 2098157-13-0): Chemical Identity and Research Sourcing Profile


(E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid (CAS 2098157-13-0) is a synthetic small molecule with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . It belongs to the class of 4-oxobut-2-enoic acid piperazine derivatives, characterized by an α,β-unsaturated carboxylic acid (fumaric acid monoamide) motif linked to an N-(2-methoxyethyl)piperazine moiety. The compound is primarily supplied as a research chemical with a typical purity of ≥95% . Its structural features—the Michael acceptor enone system and the tertiary amine piperazine—suggest potential utility as a covalent probe or enzyme inhibitor, though publicly disclosed biological activity data specific to this compound remain extremely limited at the time of analysis.

Why (E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid Cannot Be Simply Replaced by In-Class Analogs


Within the 4-oxobut-2-enoic acid piperazine family, seemingly minor modifications to the N-substituent on the piperazine ring can lead to profound shifts in molecular recognition, pharmacokinetic properties, and target engagement. Literature on structurally related hydroxyethyl-substituted piperazines demonstrates that variations in the N-alkyl chain (e.g., hydroxyethyl vs. methoxyethyl vs. cyclohexylmethyl) produce Ki values for the σ₁ receptor that range from 6.8 nM to >1000 nM, a >100-fold affinity difference driven by discrete changes in hydrogen-bonding and hydrophobic interactions [1]. The 2-methoxyethyl group in the target compound introduces distinct electronic (oxygen lone pair) and steric properties compared to hydroxyethyl, allyl, or aryl-substituted analogs. Consequently, substituting (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid with an in-class analog without verifying target-specific activity data risks invalidating SAR conclusions or producing misleading biological readouts. Direct comparative data for this specific compound are, however, not yet publicly available, making empirical validation essential before any substitution decision.

Quantitative Differentiation Evidence for (E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid vs. Closest Analogs


Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Profile vs. Hydroxyethyl and Allyl Analogs

Computational property predictions indicate that the 2-methoxyethyl substituent confers distinct lipophilicity and hydrogen-bond acceptor capacity compared to close analogs. For the target compound, the predicted cLogP is approximately 0.5–0.8 (based on the 2-methoxyethylpiperazine-fumarate scaffold), whereas the corresponding hydroxyethyl analog (4-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid) has a predicted cLogP of approximately -0.3 to -0.1, reflecting the replacement of the terminal –OH with –OCH₃ [1]. Additionally, the allyl analog (E)-4-(4-allylpiperazin-1-yl)-4-oxobut-2-enoic acid introduces an alkene moiety that alters metabolic stability and π-interaction potential. No direct experimental logP or logD values for the target compound are publicly available; the above values are derived from class-level computational estimates.

Physicochemical profiling Lipophilicity Structure-Activity Relationships

Covalent Warhead Reactivity: Fumaric Acid Monoamide as a Thiol-Michael Acceptor vs. Saturated Butanoic Acid Analogs

The (E)-4-oxobut-2-enoic acid moiety functions as a Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues in proteins. This is a defining feature that distinguishes it from the corresponding saturated analog, 4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobutanoic acid (CAS not specifically identified but represents the reduced form). In glutathione (GSH) reactivity assays conducted on closely related fumaric acid monoamides, the (E)-configured compounds show GSH t₁/₂ values in the range of 2–30 min at pH 7.4, whereas the saturated butanoic acid analogs show no detectable covalent adduct formation (<1% after 24 h) [1]. Direct reactivity data for the target compound have not been reported; these values are class-level inferences from structurally analogous fumaric acid monoamides.

Covalent inhibitor design Michael acceptor reactivity Chemical probe development

Purity Specification: Minimal 95% vs. Typical Research-Grade Piperazine Derivatives

The vendor-specified minimum purity of 95% for the target compound is comparable to many research-grade piperazine derivatives but may be lower than some highly characterized analogs from reputable suppliers. For example, 4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS 42574-70-9) is available from certain vendors at ≥97% purity. However, the availability of the target compound with a defined minimum purity from a commercial source provides a verifiable quality benchmark for procurement. No head-to-head purity comparison data across multiple lots or suppliers are publicly available.

Chemical procurement Quality control Analytical specification

Structural Confirmation: (E)-Configuration Assignment via NMR vs. (Z)-Isomer Ambiguity in Unspecified Analogs

The (E)-configuration of the double bond in the target compound is explicitly specified by both the IUPAC name and the CAS registry entry . This stereochemical assignment is critical because the corresponding (Z)-isomer (e.g., (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid, CAS 42574-70-9) may exhibit different reactivity and biological activity. The (E)-configuration places the carboxylic acid and the piperazine amide on opposite sides of the double bond, which affects both the geometry of target binding and the electrophilicity of the Michael acceptor. No direct (E)-vs-(Z) comparative biological data are available for the target compound.

Stereochemistry NMR characterization Analytical chemistry

Recommended Application Scenarios for (E)-4-(4-(2-Methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid Based on Verifiable Evidence


Covalent Fragment-Based Drug Discovery: Methoxyethyl-Piperazine Fumarate as a Warhead-Decorated Fragment

The compound combines a low-molecular-weight fragment (MW 242.27) with a mildly electrophilic fumaric acid monoamide warhead. This makes it suitable for covalent fragment screening campaigns targeting cysteine-containing proteins, where the 2-methoxyethyl group provides a defined vector for fragment elaboration [1]. The absence of a large aromatic substituent minimizes non-specific hydrophobic interactions, potentially reducing off-target covalent labeling.

Negative Control Synthesis for N-Substituted Piperazine SAR Studies

When exploring SAR around piperazine-containing inhibitors (e.g., σ₁ receptor ligands, NOX inhibitors, or kinase inhibitors), the target compound serves as a defined intermediate or comparator. Its 2-methoxyethyl group is electronically distinct from hydroxyethyl, benzyl, or arylpiperazine substituents, enabling systematic assessment of the contribution of the N-substituent to target affinity and selectivity [1].

Analytical Reference Standard for (E)-Configuration Impurity Profiling

The unambiguous (E)-stereochemistry and defined purity (≥95%) make this compound suitable as a reference standard for HPLC or LC-MS methods aimed at detecting and quantifying (E)- vs. (Z)-isomeric impurities in piperazine-fumarate drug substance batches. Its well-defined CAS registry entry (2098157-13-0) supports regulatory documentation [1].

Chemical Biology Probe Development: Thiol-Reactive Piperazine Scaffold

The fumaric acid monoamide motif can react with solvent-exposed cysteine residues under mild conditions (pH 7.4, 37 °C), making the compound a candidate for activity-based protein profiling (ABPP) studies. The methoxyethyl substituent may be further derivatized (e.g., via O-demethylation) to install reporter tags (biotin, fluorophores) for target identification workflows [1].

Quote Request

Request a Quote for (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.